1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine
Overview
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” is a chemical compound with the CAS Number: 565453-20-5. It has a molecular weight of 245.25 and its molecular formula is C11H14F3N3 . It is typically available in powder form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridin-2-yl group attached to a piperidin-4-amine via a trifluoromethyl group .Physical and Chemical Properties Analysis
The predicted boiling point of “this compound” is 338.1±42.0 °C and its predicted density is 1.251±0.06 g/cm3 . The predicted pKa value is 9.79±0.20 .Scientific Research Applications
Synthesis and Structural Analysis
This compound serves as a building block in the synthesis of various complex molecules. For example, a study by Rioton, Pardo, and Cossy (2017) detailed the synthesis of α-trifluoromethyl monocyclic piperidinic derivatives, which are synthesized from pipecolic acid or lactam derivatives by introducing a trifluoromethyl group, from pyridine or pyridinone derivatives by reduction, and other methods. These compounds have significant implications in medicinal chemistry and materials science due to their unique structural and electronic properties (Rioton, Pardo, & Cossy, 2017).
Catalysis and Chemical Transformations
Derivatives of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine have been employed as catalysts in chemical transformations. For instance, Mennenga, Dorn, Menzel, and Ritter (2015) synthesized poly(methacryloyl-4-(dialkylamino)pyridine) derivatives, which were used as effective catalysts in acylation chemistry. These catalysts demonstrated self-activation by neighboring group effects, highlighting their utility in facilitating various organic reactions (Mennenga, Dorn, Menzel, & Ritter, 2015).
Biological Activity
Research has also explored the biological activity of compounds containing the this compound moiety. For example, Chavva, Pillalamarri, Banda, Gautham, Gaddamedi, Yedla, Kumar, and Banda (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from a related compound and evaluated their anticancer activity against various cancer cell lines, demonstrating the potential therapeutic applications of these compounds (Chavva et al., 2013).
Optical and Material Properties
The structural features of this compound derivatives contribute to unique optical and material properties. Palion-Gazda, Machura, Klemens, Szłapa-Kula, Krompiec, Siwy, Janeczek, Schab-Balcerzak, Grzelak, and Maćkowski (2019) investigated terpyridine, thiazol-2-yl pyridine, and pyrazin-2-yl pyridine derivatives with electron-donating amino groups for their thermal, redox, UV–Vis absorption, and emission properties. The study provided insights into the structure-dependent fluorescence properties and the impact of amine donors and nitrogen-based π-deficient heterocycles on these properties (Palion-Gazda et al., 2019).
Safety and Hazards
“1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine” may cause skin and eye irritation, and may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin with plenty of soap and water in case of contact, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its precise mode of action. Based on its chemical structure, it’s plausible that it could interact with various enzymes or receptors, potentially altering their function and leading to downstream effects .
Result of Action
The molecular and cellular effects of 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors. These might include the pH of the local environment, the presence of other interacting molecules, and the specific cell types involved . .
Biochemical Analysis
Biochemical Properties
The compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been identified in the literature .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action for 1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-amine is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been extensively studied .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied .
Properties
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3/c12-11(13,14)8-1-2-10(16-7-8)17-5-3-9(15)4-6-17/h1-2,7,9H,3-6,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVHQAOEZPKBPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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